Daun02

説明

特性

IUPAC Name |

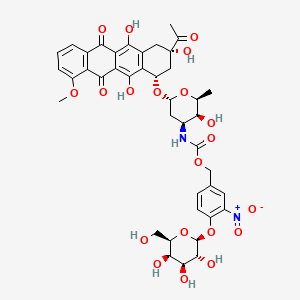

[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXMGNMIWJAEW-LCTCPDETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Daun02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daun02 is a novel prodrug that has emerged as a powerful tool in neuroscience research and holds potential for targeted cancer therapy. Its mechanism of action is centered on its selective conversion to the potent cytotoxic agent, daunorubicin, by the enzyme β-galactosidase. This targeted activation allows for the precise elimination of cells expressing this enzyme, which can be genetically engineered to be present in specific cell populations, such as activated neurons or tumor cells. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved.

Core Mechanism: Prodrug Activation

This compound is a chemically modified and inactive derivative of daunorubicin.[1][2] Its core mechanism of action relies on the enzymatic activity of β-galactosidase, an enzyme not naturally present in mammalian cells.[3] When this compound is introduced into a system containing cells that have been genetically engineered to express the bacterial lacZ gene, which codes for β-galactosidase, the enzyme cleaves a galactose moiety from the this compound molecule.[1][3] This cleavage event instantly converts this compound into its active form, daunorubicin.[1][2]

This targeted conversion is the cornerstone of this compound's utility. In neuroscience, researchers utilize transgenic animals where the lacZ gene is under the control of an activity-dependent promoter, such as c-fos.[1] This allows for the expression of β-galactosidase only in neurons that have been recently activated by a specific stimulus, enabling the selective inactivation of these neuronal ensembles upon administration of this compound.[1] In the context of oncology, this "suicide gene" approach involves delivering the lacZ gene to tumor cells, rendering them susceptible to this compound treatment while sparing healthy tissues.[4]

Experimental Workflow: Targeted Neuronal Inactivation

References

- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

A Technical Guide to the Enzymatic Conversion of Daun02 to Daunorubicin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the prodrug Daun02 and its targeted conversion to the chemotherapeutic agent daunorubicin. It details the underlying mechanism, quantitative efficacy data, and comprehensive experimental protocols for analysis, designed for professionals in the fields of oncology, neuroscience, and drug development.

Introduction: The Principle of Targeted Prodrug Therapy

Prodrugs are inactive compounds that are metabolized into active drugs within the body. This strategy is employed to improve drug delivery, reduce systemic toxicity, and enhance therapeutic efficacy. This compound is a glycosylated derivative of daunorubicin, an anthracycline antibiotic used in cancer chemotherapy.[1][2] The core principle of this compound therapy lies in its selective activation. This compound is specifically designed to be a substrate for the bacterial enzyme β-galactosidase (β-gal).[3][4] In therapeutic applications, the gene encoding β-galactosidase (lacZ) is delivered to and expressed exclusively in target cells, such as cancer cells or specific neuronal ensembles.[4][5] When this compound is administered systemically or locally, it is converted into its potent cytotoxic form, daunorubicin, only within the cells expressing β-galactosidase.[4][6] This targeted approach significantly enhances the selective toxicity of the antitumor agent while minimizing damage to healthy, non-target tissues.[3][7]

Core Mechanism: Enzymatic Conversion

The conversion of this compound to daunorubicin is a single-step enzymatic reaction. This compound is formally known as N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin.[8] The β-galactosidase enzyme catalyzes the hydrolysis of the glycosidic bond, cleaving the galactopyranosyl moiety from the this compound molecule. This cleavage releases the active daunorubicin. The hydrophilic nature of the glycosylated prodrug, this compound, is thought to limit its passive diffusion across cell membranes, contributing to its lower toxicity in non-target cells that do not express the activating enzyme.[3][7]

Caption: Enzymatic activation of the this compound prodrug.

Quantitative Data on Cellular Efficacy

The cytotoxic effect of this compound has been quantified in various cancer cell lines that were transduced to express the E. coli β-gal gene. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of the activated drug.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panc02 | Pancreatic | 1.5 | [3] |

| MCF-7 | Breast | 3.5 | [3] |

| T47-D | Breast | 0.5 | [3] |

Table 1: In Vitro Cytotoxicity of this compound in β-gal Transduced Tumor Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound conversion and its effects.

This protocol is adapted from methodologies used for inactivating neuronal ensembles in Fos-lacZ transgenic rats.[6]

-

Stock Solution Preparation:

-

Dissolve this compound powder in 100% DMSO to create a concentrated stock solution of 80 µg/µL.

-

Vortex thoroughly to ensure complete dissolution.

-

This stock solution can be stored at -20°C for up to one year.[6]

-

-

Intermediate Solution Preparation:

-

On the day of use, thaw the 80 µg/µL this compound stock solution to room temperature.

-

For every 15 µL of 20% Tween-80, add 2.5 µL of the this compound stock solution. For the vehicle control, add 2.5 µL of pure DMSO to the Tween-80.

-

-

Final Formulation for Injection:

-

To the intermediate solution, add 16.5 µL of sterile Phosphate-Buffered Saline (PBS) or artificial cerebrospinal fluid (aCSF). Mix well.

-

This yields a final concentration of 4 µg/µL this compound in a vehicle of 5% DMSO and 6% Tween-80 in PBS.[6]

-

Critical Step: Ensure the this compound stock solution is fully warmed to room temperature before adding aqueous solutions like PBS or aCSF to prevent irreversible precipitation.[6]

-

Use the final solution promptly and discard any remaining amount.

-

This protocol outlines a method to quantify the product, daunorubicin, following the incubation of this compound with β-galactosidase-expressing cells, based on established HPLC methods for anthracyclines.[9][10][11]

-

Sample Preparation:

-

Culture target cells (transduced to express β-gal) to an appropriate density.

-

Treat cells with this compound at the desired concentration and incubate for a specified time period.

-

Harvest and lyse the cells using standard methods (e.g., sonication or freeze-thaw cycles).

-

Perform protein precipitation by adding a 3:1 volume of acetonitrile to the cell lysate.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet cell debris and precipitated protein.[11]

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% orthophosphoric acid), for example, in a 95:5 (v/v) ratio.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector at 230 nm or a fluorescence detector for higher sensitivity.[9][10]

-

Temperature: Maintain column at a constant temperature, e.g., 35 °C.[10]

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure daunorubicin.

-

The concentration of daunorubicin in the experimental samples is determined by comparing its peak area to the standard curve.

-

The retention time for daunorubicin should be confirmed using the pure standard (e.g., approximately 4.3 minutes under the specified conditions).[9]

-

Caption: Workflow for quantifying this compound to daunorubicin conversion.

This protocol describes a standard method to assess the cytotoxic effects of this compound conversion using a tetrazolium-based (MTT or CCK-8) assay.[3][12][13]

-

Cell Seeding:

-

Seed β-gal expressing cells and non-expressing control cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the this compound-containing medium. Include wells with vehicle control and untreated cells.

-

Incubate the plates for a specified duration (e.g., 72 hours).[12]

-

-

MTT/CCK-8 Reagent Addition:

-

Following incubation, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

-

Measurement:

-

If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

-

Mechanism of Action of Daunorubicin

Once this compound is converted to daunorubicin in the target cell, daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism.[14][15]

-

DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix. This physically obstructs the processes of DNA replication and transcription.[14]

-

Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that normally resolves DNA supercoils. This leads to the accumulation of double-strand breaks in the DNA.[14][15]

-

Generation of Reactive Oxygen Species (ROS): Daunorubicin can participate in redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cellular membranes.[4][15]

These events collectively trigger a cellular damage response, ultimately leading to the activation of the apoptotic cascade and programmed cell death.[6][16]

Caption: Downstream effects of daunorubicin after its formation.

References

- 1. Doxorubicin nanoformulations on therapy against cancer: An overview from the last 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. apexbt.com [apexbt.com]

- 4. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]

- 6. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. dovepress.com [dovepress.com]

- 13. dovepress.com [dovepress.com]

- 14. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

The Role of β-Galactosidase in Daun02 Activation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted activation of prodrugs at specific pathological sites represents a significant advancement in therapeutic strategies, aiming to enhance efficacy while minimizing systemic toxicity. One such promising approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT), which utilizes the delivery of a gene encoding a non-endogenous enzyme to target cells. This enzyme then locally converts a systemically administered, non-toxic prodrug into a potent cytotoxic agent. This technical guide provides an in-depth exploration of the GDEPT system involving the prodrug Daun02 and the activating enzyme, Escherichia coli β-galactosidase.

This compound is a galactoside derivative of the potent anthracycline chemotherapeutic agent, daunorubicin. In its prodrug form, this compound is biologically inactive. However, in the presence of β-galactosidase, an enzyme not typically found in mammalian cells, the glycosidic bond of this compound is cleaved, releasing the active daunorubicin. This targeted activation has been harnessed in both cancer therapy and neuroscience research to selectively eliminate tumor cells or inactivate specific neuronal ensembles. This guide will delve into the core mechanism of this compound activation, present available quantitative data, detail relevant experimental protocols, and illustrate the downstream cellular consequences of this targeted therapeutic strategy.

Mechanism of this compound Activation

The fundamental principle of this compound activation lies in the enzymatic activity of β-galactosidase. This compound is chemically identified as N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin. The galactose moiety renders the molecule inactive and unable to exert the cytotoxic effects of its parent compound, daunorubicin.

The activation process is initiated when β-galactosidase, expressed in target cells following the delivery of the lacZ gene, recognizes and binds to the galactose residue of this compound. The enzyme then catalyzes the hydrolysis of the β-glycosidic bond. This cleavage results in the release of two products: the active drug, daunorubicin, and a self-immolative linker. The released daunorubicin is then free to intercalate into the DNA of the target cell, leading to the inhibition of DNA and RNA synthesis, ultimately triggering apoptotic cell death.[1]

Quantitative Data on this compound Activation and Efficacy

Table 1: In Vitro Efficacy of this compound in β-Galactosidase-Expressing Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| Panc02 | Pancreatic Cancer | 1.5 | [2] |

| MCF-7 | Breast Cancer | 3.5 | [2] |

| T47-D | Breast Cancer | 0.5 | [2] |

| PC3 | Prostate Cancer | 5.0 | [2] |

| DU145 | Prostate Cancer | 5.5 | [2] |

| LNCaP | Prostate Cancer | 5.0 | [2] |

Table 2: Kinetic Parameters of E. coli β-Galactosidase with Common Substrates

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.1 - 1.0 | Variable | ~640 | [3][4] |

| Chlorophenol red-β-D-galactopyranoside (CPRG) | Not widely reported | Not widely reported | Not widely reported | |

| Lactose | 1.35 - 23.28 | Variable | Not widely reported | [4] |

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for injection into animal models.

Materials:

-

This compound powder (MW: 884.79 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Phosphate-buffered saline (PBS), sterile, 1X

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. For a final concentration of 4 µg/µL, a higher concentration stock in DMSO is recommended.

-

In a sterile microcentrifuge tube, combine the necessary volume of the this compound stock solution with Tween-80 and PBS. A commonly used formulation is 5% DMSO, 6% Tween-80 in PBS.

-

Vortex the solution thoroughly to ensure complete dissolution of this compound.

-

Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility before injection.

-

The final concentration of this compound is typically 4 µg/µL for intracerebral injections.

Quantitative β-Galactosidase Activity Assay using ONPG

Objective: To quantify the activity of β-galactosidase in cell lysates.

Materials:

-

Cell lysate containing β-galactosidase

-

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Sodium Carbonate (Na2CO3) solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Protocol:

-

Thaw the cell lysate on ice.

-

In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of cell lysate (e.g., 1-100 µL, depending on expected enzyme activity).

-

Add Z-buffer to a final volume of 1 mL (for cuvettes) or a smaller volume for microplates.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding 200 µL of the ONPG solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The development of a yellow color indicates the hydrolysis of ONPG.

-

Stop the reaction by adding 500 µL of 1 M Na2CO3.

-

Measure the absorbance of the solution at 420 nm.

-

Calculate the β-galactosidase activity using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where:

-

A420 is the absorbance at 420 nm

-

t is the reaction time in minutes

-

V is the volume of the cell culture used in mL

-

OD600 is the optical density of the cell culture at 600 nm before lysis

-

Downstream Signaling Pathways of Daunorubicin

Upon its release from this compound by β-galactosidase, daunorubicin exerts its cytotoxic effects through a complex network of signaling pathways, primarily culminating in apoptosis. The primary mechanism of action is the intercalation of daunorubicin into the DNA of the target cell, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA and RNA synthesis.

Beyond DNA intercalation, daunorubicin has been shown to induce apoptosis through both intrinsic and extrinsic pathways:

-

Intrinsic (Mitochondrial) Pathway: Daunorubicin can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.

-

Extrinsic (Death Receptor) Pathway: Daunorubicin can upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex activates caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.

-

Ceramide-Mediated Apoptosis: Daunorubicin has also been reported to stimulate the activity of sphingomyelinase, leading to the production of ceramide. Ceramide acts as a second messenger in apoptotic signaling, further promoting the activation of caspases and cell death.

Conclusion

The activation of the prodrug this compound by β-galactosidase is a powerful and selective therapeutic strategy with significant potential in oncology and neuroscience. This technical guide has provided a comprehensive overview of the core principles of this GDEPT system, from the molecular mechanism of activation to the downstream cellular consequences. While a complete quantitative kinetic profile of the this compound-β-galactosidase interaction remains to be fully elucidated, the available efficacy data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The continued refinement of gene delivery vectors and a deeper understanding of the enzymatic-prodrug interface will undoubtedly pave the way for the clinical translation of this and similar targeted therapeutic approaches.

References

- 1. Structure-reactivity relationships for beta-galactosidase (Escherichia coli, lac Z). 3. Evidence that Glu-461 participates in Brønsted acid-base catalysis of beta-D-galactopyranosyl group transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Studies of β-Galactosidase Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Daun02 and c-fos-lacZ Transgenic Rat Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Daun02 and c-fos-lacZ transgenic rat models, a powerful chemogenetic tool for selectively inactivating neurons that are activated by specific behavioral experiences. This technology has proven invaluable for establishing causal relationships between neuronal ensembles and learned behaviors, particularly in the fields of addiction, learning, and memory.

Introduction: The Core Principles

Learned behaviors are mediated by sparsely distributed populations of neurons, often referred to as "neuronal ensembles."[1][2] For many years, while correlational evidence linked the activity of these ensembles to specific behaviors, tools to establish a causal link were lacking. The this compound/c-fos-lacZ system was developed to address this gap by allowing for the selective and persistent inactivation of neurons that are strongly activated during a specific event.[1][2][3]

The system relies on a transgenic rat that expresses the bacterial gene lacZ, encoding the enzyme β-galactosidase (β-gal), under the control of the c-fos promoter.[1][2] The c-fos gene is an immediate early gene, and its expression is rapidly and transiently induced in neurons following strong synaptic activity.[1][2] Consequently, in these transgenic rats, neurons that are robustly activated by a behavioral experience will express both c-Fos and β-gal.

The second component of the system is this compound, a biologically inactive prodrug.[1][4] When this compound is locally infused into a brain region of interest, the β-gal expressed by the activated neurons cleaves this compound, converting it into the cytotoxic compound daunorubicin.[1][2][5] Daunorubicin then selectively inactivates these neurons, either by reducing their excitability or by inducing apoptosis, without affecting the surrounding inactive neurons.[1][3] This targeted inactivation allows researchers to subsequently assess the behavioral consequences of silencing a specific, experience-defined neuronal ensemble.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data from studies utilizing the this compound/c-fos-lacZ model, providing a reference for experimental design and interpretation.

Table 1: this compound Administration Parameters

| Parameter | Value | Brain Region(s) | Vehicle | Source |

| Concentration | 4 µg/µL | Prefrontal Cortex, Nucleus Accumbens | 5% DMSO, 6% Tween-80 in PBS | [1][6] |

| 2 µ g/0.5 µL | Nucleus Accumbens Shell and Core | 5% DMSO, 6% Tween-80 in PBS | [2][6] | |

| Infusion Volume | 0.5 µL/side | Prefrontal Cortex, Nucleus Accumbens | As above | [3][6] |

| Infusion Rate | 1 µL/min | Prefrontal Cortex, Nucleus Accumbens | As above | [1][3] |

| Timing of Infusion | 90 minutes post-behavior/cue exposure | General | As above | [1][2][4] |

Table 2: Efficacy of this compound Inactivation

| Brain Region | Behavioral Condition | Percentage of Activated Neurons (c-fos+ or β-gal+) | Inactivation Effect | Source |

| Nucleus Accumbens | Context-specific cocaine sensitization | ~3% of total neurons | Attenuated locomotor sensitization | [2] |

| Ventral Medial Prefrontal Cortex | Context-induced reinstatement of heroin seeking | ~6% of total neurons | Decreased reinstatement of heroin seeking | [2] |

| Orbitofrontal Cortex | Cue-induced heroin seeking after withdrawal | ~12% of total neurons | Decreased cue-induced heroin seeking | [2] |

| Infralimbic Cortex | Cue-induced reinstatement of alcohol seeking | Not specified | Increased alcohol seeking in reinstatement test | [7] |

| Nucleus Accumbens Shell | Context-induced reinstatement of cocaine seeking | 3.3% of total neurons | Attenuated reinstatement of cocaine seeking | [8] |

Table 3: Behavioral Outcomes of this compound Inactivation

| Behavioral Paradigm | Brain Region | Target Neuronal Ensemble | Behavioral Effect of Inactivation | Source |

| Cocaine Self-Administration (Reinstatement) | Ventral Medial Prefrontal Cortex | Cocaine-seeking recall | Attenuated cocaine seeking | [6] |

| Cocaine Self-Administration (Reinstatement) | Nucleus Accumbens Shell | Context-associated cocaine memory | Attenuated context-induced reinstatement | [8] |

| Alcohol Self-Administration (Reinstatement) | Infralimbic Cortex | Cue-associated alcohol memory | Increased cue-induced reinstatement | [7] |

| Heroin Self-Administration (Reinstatement) | Ventral Medial Prefrontal Cortex | Context-associated heroin memory | Decreased context-induced reinstatement | [2] |

| Fear Conditioning (Memory Recall) | Dentate Gyrus | Fear memory trace | (Conceptual) Suggested to impair fear memory recall | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments using the this compound/c-fos-lacZ transgenic rat model.

Breeding and Genotyping of c-fos-lacZ Rats

-

Breeding Strategy: Hemizygous c-fos-lacZ transgenic rats (on a Sprague-Dawley background) should be mated with wild-type Sprague-Dawley rats. This will result in approximately 50% of the offspring being hemizygous for the transgene. Homozygous rats are not recommended as they may express higher basal levels of β-gal, which could lead to non-specific neuronal inactivation.

-

Genotyping: Tail biopsies are taken from pups at weaning. DNA is extracted, and PCR is performed using primers specific for the lacZ gene.

Stereotaxic Surgery for Guide Cannula Implantation

-

Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine mixture).

-

Stereotaxic Implantation: The rat is placed in a stereotaxic apparatus. The skull is exposed, and small burr holes are drilled over the target brain region(s).

-

Nucleus Accumbens Shell Coordinates: Anteroposterior (AP): +1.7 mm, Mediolateral (ML): ±3.8 mm (at a 25° angle), Dorsoventral (DV): -6.8 mm from dura.[2]

-

Prelimbic Cortex Coordinates: AP: +2.8 mm, ML: ±0.6 mm, DV: -3.8 mm from bregma.

-

-

Guide Cannula: Bilateral guide cannulae (23-gauge) are lowered to the desired coordinates and secured to the skull with dental cement and skull screws. A dummy cannula is inserted into each guide to maintain patency.

-

Post-operative Care: Rats are allowed to recover for at least one week before behavioral procedures begin.

This compound Preparation and Administration

-

This compound Stock Solution: this compound is dissolved in 100% DMSO to a concentration of 80 µg/µL. This stock solution can be stored at -20°C.

-

Working Solution: On the day of infusion, the this compound stock is thawed and diluted to a final concentration of 4 µg/µL in a vehicle of 5% DMSO and 6% Tween-80 in sterile PBS. The vehicle solution should be prepared in the same manner.

-

Infusion Procedure:

-

The behavioral paradigm to induce c-fos expression is performed (e.g., cue exposure, drug self-administration session).

-

90 minutes after the start of the behavioral induction, the rat is gently restrained.

-

The dummy cannulae are removed, and infusion cannulae (30-gauge), extending 1 mm beyond the guide cannulae, are inserted.

-

This compound or vehicle is infused bilaterally at a rate of 1 µL/min for a total volume of 0.5 µL per side.

-

The infusion cannulae are left in place for an additional minute to allow for diffusion before being replaced by the dummy cannulae.

-

Behavioral testing is typically conducted 3 days after this compound infusion.[1]

-

Intravenous Cocaine Self-Administration

-

Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit port on the back.

-

Apparatus: Self-administration sessions are conducted in operant chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter.

-

Training: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 1.0 mg/kg/infusion). Each infusion is paired with a cue light presentation. The inactive lever has no programmed consequences. Sessions are typically 2-6 hours daily for 10-14 days.

-

Extinction: Following acquisition, extinction sessions are conducted where active lever presses no longer result in cocaine infusion or cue presentation.

-

Reinstatement: To test for relapse-like behavior, rats are returned to the operant chamber, and responding on the active lever is measured in the presence of cocaine-associated cues or a priming injection of cocaine, but without drug reward.

Histology and Verification of Inactivation

-

Perfusion and Brain Extraction: Following behavioral testing, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted and post-fixed.

-

X-gal Staining: To visualize β-gal expressing neurons, brain sections are incubated in a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). β-gal cleaves X-gal, producing a blue precipitate in the cells where it is expressed.

-

Immunohistochemistry: Standard immunohistochemical techniques can be used to label for c-Fos protein to confirm co-expression with β-gal and to quantify the number of activated neurons in different experimental groups.

-

Quantification: The number of blue (X-gal positive) or brown (c-Fos positive) cells in the target brain region is counted using a microscope and appropriate software. A significant reduction in the number of β-gal positive cells in the this compound-treated group compared to the vehicle group following a behavioral challenge confirms successful inactivation.

Mandatory Visualizations

The following diagrams illustrate the key molecular and experimental processes involved in the use of the this compound/c-fos-lacZ model.

References

- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]

- 5. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. oipub.com [oipub.com]

An In-Depth Technical Guide to Daun02-Mediated Neuronal Inactivation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The study of neuronal ensembles—sparse populations of neurons activated during specific behaviors, learning events, or sensory experiences—is fundamental to understanding the neural basis of cognition and disease. A significant challenge has been to establish a causal link between the activity of these specific ensembles and subsequent behavior. The Daun02-mediated inactivation technique is a powerful chemogenetic tool designed to address this challenge. It allows for the selective and persistent silencing of neurons that were recently activated, leaving the surrounding, non-activated neurons unaffected.[1][2][3]

This method utilizes transgenic animals, typically c-fos-lacZ rats or mice, where the promoter for the immediate early gene c-fos (a marker of recent, strong neuronal activity) drives the expression of the bacterial enzyme β-galactosidase (β-gal).[2][4] The system's ingenuity lies in its two-component approach: genetic targeting of active neurons with β-gal and the subsequent administration of an inactive prodrug, this compound. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative outcomes associated with this technique.

Core Principle: A Two-Step Inactivation System

The this compound method operates on a principle of enzyme-prodrug therapy adapted for neuroscience. It hinges on the activity-dependent expression of a bacterial enzyme that metabolizes a benign prodrug into a potent cytotoxic agent, thereby ensuring that inactivation is restricted to the neurons of interest.

-

Activity-Dependent Enzyme Expression : In c-fos-lacZ transgenic animals, a salient stimulus or behavior (e.g., cue exposure, drug administration) triggers robust neuronal firing. This strong depolarization induces the expression of the immediate early gene c-fos. Due to the transgene, this also drives the transcription of the lacZ gene and subsequent translation of the β-galactosidase enzyme, specifically within these activated neurons.[1][2]

-

Prodrug Conversion : The prodrug this compound (N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin) is systemically inert and can be microinjected directly into a target brain region.[2][5] In the presence of β-galactosidase, this compound is cleaved, releasing its active form, daunorubicin.[2][4]

-

Selective Neuronal Inactivation : Daunorubicin is a well-characterized DNA intercalator and topoisomerase II inhibitor that disrupts normal cellular function. This conversion and subsequent inactivation only occurs within the β-gal-expressing neurons that were activated by the initial behavioral event.[1]

Mechanisms of Neuronal Inactivation

The precise mechanism by which daunorubicin disables neurons is a subject of ongoing investigation, with evidence supporting two primary outcomes: a permanent lesion via cell death or a persistent but potentially reversible reduction in neuronal excitability.[6]

-

Apoptotic Cell Death : Several studies suggest that daunorubicin, consistent with its function as an anthracycline antibiotic, induces apoptosis (programmed cell death).[1][2][3] This provides a permanent method for removing the targeted neuronal ensemble from its circuit.

-

Reduced Neuronal Excitability : Other evidence points towards a non-lethal mechanism where daunorubicin reduces neuronal excitability.[6] Electrophysiological recordings from this compound-treated neurons show a decrease in the number of action potentials, an increase in action potential threshold, and a larger afterhyperpolarization.[6] This effect may be mediated by the blockade of voltage-dependent calcium channels.[1][7]

It is possible that both mechanisms occur, and the observed outcome may depend on experimental conditions or the specific neuronal population being targeted.[6]

Experimental Protocols

A standardized experimental workflow is crucial for the successful application of the this compound technique. The timeline generally involves behavioral training to establish a neuronal ensemble, an "induction day" to reactivate that ensemble, followed by the inactivation and subsequent testing.[3]

Preparation of this compound Solution

Proper preparation of the this compound solution is critical, as solubility and vehicle composition can impact efficacy and potential tissue damage.[2]

-

Objective : To solubilize this compound for intracranial microinjection.

-

Materials :

-

This compound powder (MW 884.79)

-

Dimethyl sulfoxide (DMSO)

-

Tween-80 (Polysorbate 80)

-

Phosphate-buffered saline (PBS)

-

-

Protocol :

-

A commonly used and effective vehicle is 5% DMSO and 6% Tween-80 in PBS.[2]

-

Prepare the vehicle solution first.

-

Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 4 µg/µL).[2]

-

Dissolve the this compound powder in the vehicle. This may require vortexing and brief sonication.

-

Store aliquots at -20°C or below until use.

-

Surgical Implantation of Guide Cannula

Direct injection into the brain region of interest is necessary as this compound does not cross the blood-brain barrier.[3]

-

Objective : To stereotaxically implant a guide cannula above the target brain region for later microinjection.

-

Materials :

-

c-fos-lacZ transgenic rat or mouse

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

Dental cement and jeweler's screws

-

-

Protocol :

-

Anesthetize the animal and mount it in the stereotaxic frame.

-

Using a brain atlas, determine the precise coordinates (anterior-posterior, medial-lateral, dorsal-ventral) for the target region.

-

Drill a small hole in the skull above the target site.

-

Slowly lower the guide cannula to the correct DV coordinate.

-

Secure the cannula to the skull using jeweler's screws and dental cement.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for approximately one week before behavioral training.[3]

-

Microinjection and Behavioral Testing

Timing is critical. The this compound injection must coincide with the peak of β-gal expression following neuronal activation.

-

Objective : To inactivate the behaviorally-activated neuronal ensemble and assess the behavioral consequences.

-

Protocol :

-

Induction Day : Expose the animal to the specific cues or conditions that activate the neuronal ensemble of interest (e.g., placement in a drug-associated context).[1][3]

-

Injection : 90-120 minutes after the start of the induction session, perform the microinjection.[2][3] This timing corresponds to the maximal expression of the β-gal protein.[1]

-

Remove the dummy cannula and insert the injector, which should extend slightly beyond the guide cannula tip.

-

Infuse this compound (or vehicle for control groups) at a slow, steady rate.

-

Leave the injector in place for a few minutes post-infusion to allow for diffusion and prevent backflow.

-

Test Day : Typically 3 days after the injection, re-expose the animal to the behavioral test to measure the effects of the inactivation.[1][3]

-

Histological Verification

Post-mortem analysis is essential to confirm the successful inactivation of the target cells.

-

Objective : To quantify the reduction in β-gal-expressing neurons in the target region.

-

Protocol :

-

Following the final behavioral test, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[2][3]

-

Extract the brain and post-fix in PFA.

-

Section the brain on a cryostat or vibratome.

-

Perform X-gal staining to visualize β-gal-positive cells or use immunohistochemistry to detect the β-gal protein.[2]

-

Count the number of stained cells in the target region and compare the counts between this compound-treated and vehicle-treated animals.[3]

-

Quantitative Data Summary

The efficacy of this compound is measured by both the reduction in the target cell population and the corresponding change in behavior.

Table 1: Histological Effects of this compound Inactivation

| Brain Region | Behavioral Context | Measurement | Result | Reference |

|---|---|---|---|---|

| Infralimbic Cortex (IL) | Cue-induced reinstatement of alcohol seeking | Number of lacZ-positive nuclei | Significant reduction in this compound-treated rats vs. vehicle (p < 0.01) | [8] |

| Nucleus Accumbens | Cocaine-induced locomotor sensitization | Number of β-gal-expressing neurons | Significant decrease in this compound group vs. vehicle after context re-exposure | [1] |

| Ventral mPFC | Context-induced reinstatement of heroin seeking | Number of β-gal-expressing neurons | this compound decreased neuronal activation vs. vehicle in the heroin-associated context |[1] |

Table 2: Electrophysiological Effects of this compound Inactivation

| Parameter | Effect of this compound Treatment | Mechanism | Reference |

|---|---|---|---|

| Action Potential Number | Decreased | --- | [6] |

| Action Potential Threshold | Increased | Suggests reduced excitability | [6] |

| Afterhyperpolarization Size | Increased | Suggests reduced excitability | [6] |

| Input Resistance | No significant change | --- |[6] |

Conclusion

The this compound-mediated inactivation method is a proven and valuable tool for establishing causal relationships between specific neuronal ensembles and behavior.[4][6] Its primary strength lies in its ability to target neurons based on their activity history, offering a level of specificity that is difficult to achieve with other methods. While the precise downstream molecular mechanism—apoptosis versus reduced excitability—may vary, the functional outcome is a robust and persistent silencing of a behaviorally-defined cell population.[1][6] Careful adherence to the established protocols for drug preparation, surgery, and injection timing is paramount for achieving reliable and interpretable results.

References

- 1. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]

- 5. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Delving into Memory Engrams: A Technical Guide to Daun02-Mediated Neuronal Inactivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Daun02, a powerful tool for the targeted inactivation of neuronal ensembles, in the study of memory engrams. By leveraging the genetic tagging of active neurons, the this compound system offers a means to establish causal relationships between specific cell populations and learned behaviors. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this technique in a research setting.

Introduction: Unmasking the Engram

The concept of a memory engram, a persistent physical trace of a memory in the brain, has fascinated neuroscientists for over a century. Identifying and manipulating these engrams are crucial steps in understanding the neural basis of learning and memory. The this compound inactivation method provides a means to selectively silence neurons that were recently activated during a specific behavioral experience, thereby allowing researchers to probe their necessity for subsequent memory recall and expression.[1][2][3] This technique relies on a transgenic animal model, typically Fos-lacZ rats or mice, where the expression of the bacterial enzyme β-galactosidase (β-gal) is driven by the promoter of the immediate early gene c-fos, a well-established marker of neuronal activity.[1][4]

The this compound Mechanism of Action: A Targeted Approach

The this compound system is a chemogenetic tool that hinges on the enzymatic conversion of an inactive prodrug into a potent cellular inhibitor.[1]

2.1. The Key Players:

-

Fos-lacZ Transgenic Model: These animals express the lacZ gene, which codes for β-galactosidase, under the control of the c-fos promoter.[1][4] Consequently, neurons that are strongly activated by a learning event or a behavioral task will transiently express β-gal.[2][3]

-

This compound (Prodrug): This biologically inactive compound is a derivative of the anthracycline daunorubicin.[1][5] Due to its chemical structure, this compound can be administered directly into a specific brain region of interest without affecting neurons that do not express β-gal.[3]

-

Daunorubicin (Active Drug): When this compound is present in a neuron expressing β-galactosidase, the enzyme cleaves a galactose group from the this compound molecule, converting it into the cytotoxic compound daunorubicin.[1][6]

2.2. Cellular Consequences of Daunorubicin:

Once formed, daunorubicin exerts its effects on the targeted neuron through multiple proposed mechanisms:

-

Apoptotic Cell Death: Daunorubicin is a known intercalating agent that can disrupt DNA synthesis and repair, ultimately triggering the cell's apoptotic cascade, leading to its elimination.[4][5][6][7]

-

Blockade of Voltage-Dependent Calcium Channels: Evidence also suggests that daunorubicin can block voltage-dependent calcium channels, which would persistently reduce neuronal excitability and effectively silence the neuron without necessarily causing immediate cell death.[5][6]

The a precise mechanism, whether through immediate silencing or delayed apoptosis, may depend on experimental conditions and the concentration of the active compound.[7]

Below is a diagram illustrating the signaling pathway of this compound-mediated neuronal inactivation.

Caption: Mechanism of this compound-mediated neuronal inactivation.

Experimental Design and Protocols

A successful this compound experiment requires careful planning and execution. The following sections outline the key steps and considerations.

3.1. Animal Model and Surgical Procedures:

-

Animal Model: The most common model is the Fos-lacZ transgenic rat, although Fos-lacZ mice have also been used.[1] It is crucial to genotype the animals to confirm the presence of the lacZ transgene.[4]

-

Stereotaxic Surgery: To deliver this compound to a specific brain region, guide cannulae are stereotaxically implanted above the target area.[1][3] This allows for precise and repeatable microinfusions.

3.2. This compound Preparation and Administration:

The preparation of the this compound solution is a critical step, as its solubility can be limited.[5]

| Parameter | Value/Description | Reference(s) |

| This compound Concentration | 4 µg/µL | [1] |

| Vehicle (Cortical Areas) | 5% DMSO, 6% Tween-80 in PBS | [1] |

| Vehicle (Nucleus Accumbens) | 50% DMSO and 50% artificial cerebrospinal fluid (aCSF) | [1] |

| Infusion Volume | 0.5 µL per side | [1][8] |

| Infusion Rate | 1 µL/min | [1] |

3.3. Behavioral Timeline:

A typical this compound experiment follows a specific timeline to ensure that the prodrug is administered when β-gal expression is maximal.

Caption: General experimental workflow for this compound-mediated inactivation.

3.4. Control Groups:

To ensure the specificity of the observed behavioral effects, several control groups are essential:

-

Vehicle Control: Animals receive an infusion of the vehicle solution without this compound to control for the effects of the infusion procedure itself.

-

Behavioral Control: this compound is administered after exposure to a novel or neutral context/cue that does not activate the specific memory engram being studied.[6] This controls for non-specific effects of inactivating a random population of active neurons.

Data Analysis and Interpretation

4.1. Behavioral Data:

Quantitative analysis of behavioral measures (e.g., freezing time, lever presses, locomotor activity) is performed to compare the performance of this compound-treated animals with control groups. A significant difference in behavior between the this compound group and control groups suggests that the targeted neuronal ensemble is necessary for the expression of that behavior.

4.2. Histological Verification:

Post-mortem histological analysis is crucial to verify the effectiveness and specificity of the neuronal inactivation.

| Staining Method | Purpose | Reference(s) |

| X-gal Staining | To visualize β-galactosidase-expressing neurons. A reduction in the number of stained cells in the this compound-treated group confirms inactivation. | [1] |

| Fos Immunohistochemistry | To quantify the number of activated neurons during the final behavioral test. A decrease in Fos-positive cells in the target region of this compound-treated animals indicates successful inactivation of the ensemble. | [8] |

| β-galactosidase Immunohistochemistry | An alternative to X-gal staining for detecting β-gal expressing neurons. | [1] |

| Fluoro-Jade B Staining | To detect degenerating neurons and confirm apoptosis. | [9] |

The degree of co-localization between Fos and β-gal is an important factor, as the technique is most effective in brain regions with high co-expression.[6][10]

Advantages and Limitations

5.1. Advantages:

-

Causal Inference: Allows for establishing a causal link between a specific neuronal ensemble and a behavior.[1][2]

-

Temporal Specificity: The inactivation is targeted to neurons that were active within a specific time window (around 90 minutes before this compound infusion).[2][11]

-

Spatial Specificity: The use of targeted microinfusions allows for the inactivation of neuronal ensembles in a specific brain region.[3]

5.2. Limitations:

-

Irreversibility: In many cases, the inactivation is permanent due to apoptosis, which prevents the study of the same neuronal ensemble in subsequent, different behavioral tasks.[4][7]

-

Dependence on c-fos Promoter: The technique is limited to behaviors that induce a level of neuronal activity sufficient to activate the c-fos promoter.[6]

-

Transgenic Model Requirement: The necessity of a Fos-lacZ transgenic line can be a limitation in terms of availability and the species that can be studied.[12]

-

Co-expression Variability: The effectiveness of the technique can vary between brain regions depending on the degree of co-expression of Fos and β-galactosidase.[6]

Comparison with Other Techniques

The this compound method is one of several techniques available for manipulating neuronal activity.

| Technique | Principle | Advantages | Disadvantages |

| This compound | Chemogenetic inactivation of Fos-expressing neurons. | Causal inference, temporal and spatial specificity. | Often irreversible, requires transgenic model. |

| DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) | Genetically engineered receptors activated by a specific ligand (e.g., CNO) to either excite or inhibit neuronal activity. | Reversible, can be used for both activation and inhibition. | Slower kinetics than optogenetics, potential off-target effects of the ligand. |

| Optogenetics | Light-sensitive ion channels are expressed in neurons, allowing for their activation or inhibition with high temporal precision using light. | High temporal precision, reversible. | Requires invasive light delivery (fiber optics), potential for phototoxicity. |

| TRAP (Targeted Recombination in Active Populations) | An activity-dependent genetic technique that allows for permanent labeling and manipulation of neurons that were active during a specific time window. | Permanent labeling for long-term tracking, can be combined with various effectors (e.g., DREADDs, optogenetics). | Requires a "double-transgenic" system or viral delivery, the labeling is permanent.[13][14][15][16] |

Below is a diagram illustrating the logical relationship of the components in the this compound system.

Caption: Logical relationship of components in the this compound system.

Conclusion

The this compound inactivation technique is a valuable tool in the neuroscientist's arsenal for dissecting the neural circuits of learning and memory. By enabling the selective silencing of behaviorally activated neuronal ensembles, it provides a powerful approach to test the causal role of these ensembles in memory function. While it has its limitations, particularly its general irreversibility, careful experimental design and the use of appropriate controls can yield significant insights into the identity and function of memory engrams. As our understanding of the molecular and cellular basis of memory continues to evolve, techniques like this compound-mediated inactivation will remain instrumental in bridging the gap between neuronal activity and behavior.

References

- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct memory engrams in the infralimbic cortex of rats control opposing environmental actions on a learned behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 13. Permanent Genetic Access to Transiently Active Neurons via TRAP: Targeted Recombination in Active Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FosTRAP and ArcTRAP Mouse Strains for Neural Circuit Identification and Manipulation - Jackson labs stock number: 021882 | Explore Technologies [techfinder.stanford.edu]

- 15. Genetic strategies to access activated neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Temporal Evolution of Cortical Ensembles Promoting Remote Memory Retrieval - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Daun02 in the Study of Addiction and Relapse: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of addiction and the persistent nature of relapse has long been a central focus of neuroscience research. A key challenge in this field is to understand the causal role of specific neuronal ensembles that are activated by drug-related cues and contexts in driving drug-seeking behavior. The development of the Daun02-inactivation method has provided a powerful tool to selectively silence these behaviorally-activated neurons, offering unprecedented insight into the neural circuits underlying addiction and relapse. This technical guide provides an in-depth overview of the this compound methodology, its application in addiction studies, and the core signaling pathways involved.

The this compound Inactivation Method: A Targeted Approach

The this compound method is a pharmacogenetic technique that allows for the selective inactivation of neurons that have been recently activated.[1] This is achieved through the use of the inactive prodrug, this compound, in conjunction with transgenic animals, typically Fos-lacZ rats or mice.[1]

Mechanism of Action:

-

Neuronal Activation and Gene Expression: In Fos-lacZ transgenic animals, the promoter for the immediate early gene c-fos, a marker of neuronal activation, drives the expression of the bacterial gene lacZ.[1] The product of the lacZ gene is the enzyme β-galactosidase (β-gal).[1] Therefore, when a neuron is strongly activated by a stimulus, such as a drug-associated cue, it will express both Fos and β-galactosidase.[1]

-

Prodrug Conversion: this compound is a biologically inactive prodrug that can be locally infused into a specific brain region.[1]

-

Selective Inactivation: In the presence of β-galactosidase, this compound is converted into its active form, daunorubicin.[1] Daunorubicin is a potent topoisomerase II inhibitor that disrupts DNA replication and repair, leading to a reduction in neuronal excitability and, in some cases, apoptosis (cell death).[1][2] This effectively silences the neurons that were recently activated.[1]

Experimental Protocols in Addiction and Relapse Studies

The this compound inactivation method has been instrumental in dissecting the neural circuits of addiction for various substances, most notably cocaine and heroin. Below are detailed methodologies for typical experimental paradigms.

Cocaine Self-Administration and Reinstatement Model

This model is used to study the reinforcing properties of cocaine and the mechanisms of relapse to cocaine-seeking behavior.

Experimental Workflow:

Detailed Methodology:

-

Subjects: Fos-lacZ transgenic rats are typically used.[3]

-

Surgery: Rats are anesthetized and stereotactically implanted with bilateral guide cannulae aimed at the brain region of interest, such as the nucleus accumbens (NAc) shell or the ventral medial prefrontal cortex (vmPFC).[3][4]

-

Cocaine Self-Administration: Following a recovery period of approximately one week, rats are trained to self-administer cocaine (e.g., 1.0 mg/kg/infusion) by pressing a lever in a specific operant chamber (Context A).[3] This phase typically lasts for 14 days.[3]

-

Extinction: After the self-administration phase, rats undergo extinction training in a different context (Context B) for about 7 days, where lever presses no longer result in cocaine infusion or associated cues.[3]

-

Induction and Inactivation: On the induction day, rats are re-exposed to the cocaine-associated context (Context A) for a short period (e.g., 30 minutes) to reactivate the cocaine-associated neuronal ensemble.[3] Ninety minutes after the start of this session, this compound (e.g., 2 µg in 0.5 µl per side) or a vehicle solution is infused into the targeted brain region.[3]

-

Reinstatement Test: Three days after the this compound or vehicle infusion, rats are returned to Context A and tested for cocaine-seeking behavior (i.e., lever pressing) in the absence of the drug.[3]

Heroin Self-Administration and Context-Induced Relapse Model

This model investigates the role of environmental cues in triggering relapse to heroin-seeking.

Detailed Methodology:

-

Subjects: Fos-lacZ transgenic rats.[5]

-

Surgery: Bilateral guide cannulae are implanted, often targeting the ventral medial prefrontal cortex (vmPFC).[5]

-

Heroin Self-Administration: Rats are trained to self-administer heroin in a specific context (Context A).[5]

-

Extinction: Extinction of heroin-seeking behavior occurs in a different context (Context B).[5]

-

Induction and Inactivation: Rats are exposed to either the heroin-associated context (Context A) or the extinction context (Context B) for 30 minutes.[5] Ninety minutes later, this compound (2 µ g/side ) or vehicle is infused into the vmPFC.[5]

-

Reinstatement Test: Three days later, all rats are tested for heroin-seeking in the heroin-associated context (Context A).[5]

Quantitative Data from this compound Studies

The following tables summarize key quantitative findings from seminal this compound studies, demonstrating its utility in establishing causal links between neuronal ensembles and addiction-related behaviors.

Table 1: Effect of this compound Inactivation in the Nucleus Accumbens Shell on Context-Induced Reinstatement of Cocaine Seeking

| Induction Context | Treatment | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | β-gal Positive Cells/mm² (Mean ± SEM) |

| Cocaine Context A | Vehicle | 25.3 ± 4.1 | 3.2 ± 0.8 | 150.2 ± 15.3 |

| This compound | 10.1 ± 2.5 | 2.9 ± 0.7 | 75.1 ± 10.2 | |

| Novel Context C | Vehicle | 24.8 ± 3.9 | 3.5 ± 0.9 | 145.8 ± 14.1 |

| This compound | 23.5 ± 4.0 | 3.1 ± 0.6 | 140.5 ± 13.5 |

*p < 0.05 compared to Vehicle. Data adapted from Cruz et al., 2014.[1]

Table 2: Effect of this compound Inactivation in the Ventral Medial Prefrontal Cortex on Context-Induced Reinstatement of Heroin Seeking

| Induction Context | Treatment | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | β-gal Positive Cells/mm² (Mean ± SEM) |

| Heroin Context A | Vehicle | 18.2 ± 2.5 | 2.1 ± 0.5 | 250.6 ± 20.1 |

| This compound | 7.5 ± 1.8 | 2.3 ± 0.6 | 130.4 ± 15.2 | |

| Extinction Context B | Vehicle | 17.9 ± 2.8 | 2.0 ± 0.4 | 245.3 ± 18.9 |

| This compound | 20.1 ± 3.1 | 2.2 ± 0.5 | 240.1 ± 19.5 |

*p < 0.05 compared to Vehicle. Data adapted from Bossert et al., 2011.[5][6]

Core Signaling Pathways in Addiction and Relapse

The activation of immediate early genes like c-fos is the culmination of complex intracellular signaling cascades initiated by neuronal activity. Two key transcription factors implicated in the long-term changes associated with addiction are c-Fos and CREB (cAMP response element-binding protein).

c-Fos Signaling Pathway

Drug-related stimuli lead to the activation of various neurotransmitter receptors, which in turn trigger intracellular signaling cascades that converge on the activation of transcription factors like c-Fos.

CREB Signaling Pathway

CREB is another critical transcription factor involved in neuronal plasticity and long-term memory, including the maladaptive memories associated with addiction. Its activation is also triggered by neurotransmitter signaling.

Conclusion

The this compound inactivation technique has revolutionized our ability to probe the causal role of specific neuronal ensembles in complex behaviors like addiction and relapse. By providing a method to selectively silence neurons that are active during drug-seeking, this tool has been instrumental in identifying critical nodes in the neural circuits of addiction. The integration of this powerful pharmacogenetic approach with detailed behavioral paradigms and the study of underlying molecular pathways, such as those involving c-Fos and CREB, continues to advance our understanding of the neurobiological basis of addiction and offers promising new avenues for the development of targeted therapeutics.

References

- 1. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]

- 2. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separate vmPFC Ensembles Control Cocaine Self-Administration Versus Extinction in Rats | Journal of Neuroscience [jneurosci.org]

- 4. Using c-fos to study neuronal ensembles in corticostriatal circuitry of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ventral medial prefrontal cortex neuronal ensembles mediate context-induced relapse to heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Daun02-Mediated Inactivation of Neuronal Ensembles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Daun02 inactivation technique provides a powerful method for establishing a causal link between the activity of specific, sparsely distributed neuronal ensembles and learned behaviors.[1][2] This pharmacogenetic approach utilizes c-Fos-lacZ transgenic animals, in which the immediate early gene c-fos promoter drives the expression of the bacterial enzyme β-galactosidase (β-gal) in neurons that are strongly activated by a behavioral experience.[1][2] The subsequent administration of the inactive prodrug this compound into a specific brain region allows for the selective inactivation of these recently activated, β-gal-expressing neurons.[3][4] β-galactosidase metabolizes this compound into the active compound daunorubicin, a cytotoxic agent that reduces neuronal excitability and can induce apoptosis, effectively silencing the targeted neuronal ensemble while leaving surrounding, non-activated neurons unaffected.[1][4][5]

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the this compound inactivation method.

Principle of the Method

The this compound inactivation method is contingent on the c-Fos-lacZ transgenic system. Neuronal activation during a specific behavioral task triggers the expression of both the c-Fos protein and β-galactosidase. The localized infusion of this compound, a prodrug, is then converted into the cytotoxic daunorubicin exclusively within the β-gal-expressing neurons. This leads to the selective inactivation of the neuronal ensemble associated with the specific behavior, allowing researchers to investigate the causal role of these neurons in subsequent behavioral tests.

Key Applications

-

Neurobiology of Learning and Memory: Investigating the necessity of specific neuronal ensembles for the consolidation, retrieval, and reconsolidation of memories.

-

Drug Addiction and Relapse: Identifying and targeting neuronal ensembles that mediate drug-seeking behaviors, cue-induced craving, and relapse.[6][7]

-

Fear and Anxiety Disorders: Elucidating the role of specific neuronal populations in the acquisition, expression, and extinction of fear memories.

-

Neuropsychiatric Disorders: Exploring the contribution of aberrant neuronal ensemble activity to the pathophysiology of various psychiatric conditions.

Experimental Design Considerations

Successful implementation of the this compound protocol requires careful experimental design, including the following key considerations:

-

Animal Model: The use of hemizygous c-Fos-lacZ transgenic rats or mice is recommended to avoid high basal levels of β-gal expression that can occur in homozygous animals.[1]

-

Behavioral Paradigm: The behavioral task on the "induction day" should be robust enough to induce c-Fos expression in a specific neuronal population. The duration of the task should be optimized to elicit the behavior of interest without causing significant extinction.[2]

-

Control Groups: Several control groups are essential to validate the specificity of the this compound-mediated inactivation:

-

Vehicle Control: Administration of the vehicle solution without this compound to control for the effects of the infusion procedure.

-

Behavioral Control: Inducing a different, unrelated behavior to demonstrate that the inactivation is specific to the neuronal ensemble of interest.

-

Non-transgenic Animals: Administering this compound to wild-type animals to confirm that the effects are dependent on the presence of β-galactosidase.

-

Data Presentation

Table 1: Representative Quantitative Data for this compound-Mediated Inactivation of a Cocaine-Associated Neuronal Ensemble in the Nucleus Accumbens

| Group | Treatment on Induction Day (Context A) | Test Day (Context A) - Locomotor Activity (cm) | Test Day (Context A) - β-gal Positive Cells/mm² |

| Experimental | Cocaine + this compound | 1500 ± 250 | 50 ± 10 |

| Vehicle Control | Cocaine + Vehicle | 4500 ± 500 | 200 ± 25 |

| Behavioral Control | Saline + this compound | 4300 ± 450 | 190 ± 20 |

Data are presented as mean ± SEM. This is representative data synthesized from descriptions of outcomes in the literature.

Table 2: Summary of Key Experimental Parameters

| Parameter | Recommended Value | Notes |

| Animal Model | Hemizygous c-Fos-lacZ Transgenic Rat | Sprague-Dawley background is common.[1] |

| This compound Concentration | 4 µg/µL | In a vehicle of 5% DMSO, 6% Tween-80 in PBS.[1][2] |

| Infusion Volume | 0.5 µL per hemisphere | For brain regions like the nucleus accumbens in rats.[2] |

| Infusion Rate | 1.0 µL/min | Slower rates may be necessary for smaller brain regions.[2] |

| Behavior-Infusion Interval | 90 minutes | This corresponds to the peak of β-gal expression.[1][2] |

| Infusion-Test Interval | 3 days | Allows for the inactivation/lesioning of the targeted neurons.[1][2] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution

-

Stock Solution (80 µg/µL):

-

Dissolve this compound powder in 100% DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C for up to one year.[2]

-

-

Intermediate Solution:

-

On the day of use, thaw a stock solution aliquot to room temperature.

-

For every 2.5 µL of the 80 µg/µL this compound stock, add 15 µL of 20% Tween-80.[2]

-

-

Final Infusion Solution (4 µg/µL):

-

To the intermediate solution, add 16.5 µL of sterile PBS or artificial cerebrospinal fluid (aCSF).[2]

-

Crucially, ensure the this compound stock solution is at room temperature before adding PBS or aCSF to prevent precipitation. [2]

-

Prepare the vehicle control solution using the same procedure but substituting 100% DMSO for the this compound stock solution.[2]

-

Protocol 2: Surgical Implantation of Guide Cannulae

-

Anesthetize the c-Fos-lacZ transgenic animal using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine mixture).[2]

-

Secure the animal in a stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Lower the guide cannulae to the desired coordinates.

-

Secure the cannulae to the skull using dental cement and skull screws.

-

Insert dummy cannulae to keep the guide cannulae patent.

-

Allow the animal to recover for at least one week before behavioral training.[1]

Protocol 3: this compound Infusion and Behavioral Testing

-

Habituation: For 2-3 days prior to the infusion day, habituate the animals to the infusion procedure using dummy injector needles.[1]

-

Induction Day:

-

Initiate the behavioral task to activate the neuronal ensemble of interest. The duration should be sufficient to induce c-Fos expression (typically 15-30 minutes).[2]

-

Return the animal to its home cage.

-

-

This compound Infusion:

-

90 minutes after the start of the behavioral task, gently restrain the animal.[1][2]

-

Remove the dummy cannulae and insert the injector needles, which extend slightly beyond the tip of the guide cannulae.

-

Infuse 0.5 µL of the 4 µg/µL this compound solution or vehicle at a rate of 1.0 µL/min.[2]

-

Leave the injector needles in place for an additional minute to allow for diffusion.[2]

-

Replace the dummy cannulae.

-

-

Test Day:

Protocol 4: Histological Verification of Neuronal Inactivation

-

Perfusion:

-

Tissue Processing:

-

Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.

-

Section the brain on a cryostat at 30-40 µm.[1]

-

-

X-gal Staining or Immunohistochemistry:

-

Process the brain sections for X-gal staining to detect β-galactosidase activity or perform immunohistochemistry for β-galactosidase or c-Fos to visualize and quantify the inactivated neurons.[1]

-

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated neuronal inactivation.

Caption: Experimental workflow for this compound inactivation of neuronal ensembles.

Caption: Logical relationships in the this compound inactivation system.

References

- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols for Daun02 Administration in In Vivo Studies

Introduction